2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-6(10)8-2-7(3-8,4-8)1-5(11)12/h6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINKXXFLRMPWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves several steps. One common method includes the functionalization of bicyclo[1.1.1]pentane derivatives. The process often requires specific reaction conditions and catalysts to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of bicyclic compounds, including those with difluoromethyl groups, exhibit cytotoxic properties against various cancer cell lines. Studies have shown that modifications to the bicyclic structure can enhance potency and selectivity towards cancer cells.
Neurological Disorders
Compounds similar to 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid have been explored for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in developing treatments for chronic inflammatory conditions.
Materials Science Applications
The unique structure of this compound also lends itself to various applications in materials science:
Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with tailored properties, including enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.
Coatings and Adhesives
Due to its chemical stability and resistance to solvents, it is being researched as a potential additive in coatings and adhesives, improving their durability and performance under harsh conditions.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| "Cytotoxicity of Bicyclic Compounds" | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
| "Neuroprotective Properties of Fluorinated Compounds" | Neurological Disorders | Showed reduced neuroinflammation in animal models of Alzheimer's disease when treated with fluorinated bicyclic compounds. |
| "Synthesis of High-performance Polymers" | Polymer Chemistry | Developed a new class of polymers using difluoromethyl bicyclic acids that exhibited superior thermal properties compared to traditional polymers. |
Mechanism of Action
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The bicyclo[1.1.1]pentane framework offers distinct advantages over traditional aromatic systems, particularly in terms of metabolic stability and bioavailability.
- IUPAC Name : this compound
- Molecular Formula : C7H8F2O2
- Molecular Weight : 162.14 g/mol
- CAS Number : 2090481-18-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The bicyclo[1.1.1]pentane moiety has been shown to enhance the passive permeability of compounds, making them more bioavailable.
Biological Activity Overview
Research indicates that compounds featuring the bicyclo[1.1.1]pentane scaffold exhibit significant improvements in pharmacokinetic properties compared to their phenyl counterparts. This includes enhanced oral absorption and metabolic stability, which are critical for therapeutic efficacy.
Key Findings from Studies
- Enzyme Inhibition : The compound has been investigated as an inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease. It demonstrated equipotency with existing inhibitors while improving solubility and permeability in vitro .
- Neuroprotective Effects : In animal models, particularly R191H mice, treatment with derivatives of this compound showed a marked reduction in neurological deficits associated with myelin loss, suggesting potential applications in treating leukodystrophies .
- Metabolic Stability : The incorporation of the bicyclo[1.1.1]pentane structure has been linked to increased metabolic stability, which is advantageous for drug design .
Data Table: Biological Activities and Effects
Case Study 1: γ-Secretase Inhibition
In a comparative study, this compound was evaluated against traditional γ-secretase inhibitors. Results indicated that the compound maintained similar efficacy but with a fourfold increase in C(max) and AUC values, highlighting its superior absorption characteristics .
Case Study 2: Neuroprotective Potential
A 21-week treatment study involving R191H mice demonstrated that administration of this compound resulted in a significant preservation of myelin levels, with treated mice showing 91% myelin retention compared to wild-type controls . This suggests potential therapeutic applications for demyelinating diseases.
Q & A
Q. Purification Challenges :
- Bicyclic intermediates often require column chromatography (silica gel or reverse-phase) due to steric hindrance limiting crystallization .
- High-purity (>95%) final products are confirmed via -NMR and LC-MS to detect fluorinated byproducts .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
- -NMR : Identifies proton environments near the bicyclic core and acetic acid group. The difluoromethyl group () appears as a triplet () .
- -NMR : Confirms the presence and electronic environment of the difluoromethyl group (δ ≈ -120 to -130 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., ) and detects isotopic patterns for bromine/fluorine .
Advanced: How does the bicyclo[1.1.1]pentane scaffold influence steric and electronic properties compared to linear analogs?
- Steric Effects : The rigid bicyclic core imposes significant steric hindrance, reducing rotational freedom and enhancing metabolic stability in drug candidates .
- Electronic Effects : The electron-withdrawing difluoromethyl group lowers the pKa of the acetic acid moiety (estimated pKa ≈ 3.5–4.0 vs. ~4.8 for non-fluorinated analogs), improving solubility in physiological buffers .
- Data Contradictions : Some studies report unexpected reactivity (e.g., ring-opening under acidic conditions) due to strain in the bicyclic system, necessitating pH-controlled reaction environments .
Advanced: What experimental strategies mitigate side reactions during difluoromethylation?
- Radical Fluorination : Using or under UV light minimizes competing elimination pathways .
- Temperature Control : Maintaining sub-0°C conditions during fluorination reduces decomposition of the bicyclic core .
- Byproduct Analysis : LC-MS and -NMR identify fluorinated impurities (e.g., over-fluorinated or ring-opened products), guiding iterative optimization .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : The acetic acid group enables solubility in polar solvents (e.g., water, DMSO) at pH >4. Hydrochloride salt forms improve aqueous solubility for biological assays .
- Stability :
Advanced: How can computational methods guide reaction design for bicyclo[1.1.1]pentane derivatives?
- Reaction Path Modeling : Density Functional Theory (DFT) predicts transition states for fluorination and ring-opening side reactions, identifying optimal catalysts (e.g., Pd for cross-coupling) .
- Solvent Screening : COSMO-RS simulations recommend low-polarity solvents (e.g., THF) to stabilize strained intermediates .
- Case Study : ICReDD’s workflow combines computational predictions with high-throughput experimentation to reduce trial-and-error in fluorination steps .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact. Fume hood use is mandatory due to potential HF release during decomposition .
- Storage : Inert atmosphere (N) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with calcium carbonate and dispose via hazardous waste protocols .
Advanced: How does the difluoromethyl group impact biological target interactions in drug discovery?
- Enhanced Binding : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., kinases), as shown in SAR studies of analogous trifluoromethyl derivatives .
- Metabolic Resistance : Difluoromethyl reduces oxidative metabolism (vs. CH), extending half-life in vivo .
- Contradictions : Some analogs show reduced permeability due to increased polarity, requiring prodrug strategies (e.g., esterification) .
Advanced: What methodologies resolve conflicting spectral data for structural elucidation?
- 2D NMR (HSQC, HMBC) : Correlates - couplings to assign bicyclic carbon positions and confirm acetic acid connectivity .
- X-ray Crystallography : Provides unambiguous confirmation of the bicyclo[1.1.1]pentane geometry and substituent orientation .
- Isotopic Labeling : -labeling tracks carboxylate group integrity during hydrolysis steps .
Basic: What are the primary applications of this compound in academic research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
